molecular formula C26H22N2O5S B281505 METHYL 2-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE

METHYL 2-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE

Cat. No.: B281505
M. Wt: 474.5 g/mol
InChI Key: YATBVUQPBHFWAK-NFFVHWSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzoate group, a naphthalenyl moiety, and an ethylphenylsulfonyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the naphthalenyl and benzoate precursors, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include sulfonyl chlorides, amines, and methylating agents. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a base

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

METHYL 2-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of METHYL 2-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate
  • Methyl 2-[(4-{[(4-phenylsulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate

Uniqueness

METHYL 2-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE is unique due to the presence of the ethylphenylsulfonyl group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H22N2O5S

Molecular Weight

474.5 g/mol

IUPAC Name

methyl 2-[[(4Z)-4-(4-ethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoate

InChI

InChI=1S/C26H22N2O5S/c1-3-17-12-14-18(15-13-17)34(31,32)28-23-16-24(25(29)20-9-5-4-8-19(20)23)27-22-11-7-6-10-21(22)26(30)33-2/h4-16,27H,3H2,1-2H3/b28-23-

InChI Key

YATBVUQPBHFWAK-NFFVHWSESA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

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